molecular formula C28H31Cl2N3O8S B1671192 Elzasonan citrate CAS No. 361343-20-6

Elzasonan citrate

Cat. No.: B1671192
CAS No.: 361343-20-6
M. Wt: 640.5 g/mol
InChI Key: FIXQLYVNGQBUAP-UXTSPRGOSA-N
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Description

Elzasonan Citrate is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It was initially developed by Pfizer for the treatment of depression and anxiety disorders. The compound’s chemical structure includes a thiomorpholine ring and a dichlorophenyl group, contributing to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan Citrate involves multiple steps, starting with the formation of the thiomorpholine ring. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Elzasonan Citrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated and demethylated derivatives of Elzasonan .

Scientific Research Applications

Mechanism of Action

Elzasonan Citrate exerts its effects by selectively blocking serotonin 1B and serotonin 1D autoreceptors. This enhances serotonergic innervations originating from the raphe nucleus, improving signaling to limbic regions like the hippocampus and prefrontal cortex. The result is an enhancement of antidepressant effects .

Comparison with Similar Compounds

Uniqueness: Elzasonan Citrate is unique due to its specific combination of a thiomorpholine ring and a dichlorophenyl group, which contribute to its selective antagonism of serotonin 1B and serotonin 1D receptors. This unique structure provides distinct pharmacological advantages over other similar compounds .

Properties

CAS No.

361343-20-6

Molecular Formula

C28H31Cl2N3O8S

Molecular Weight

640.5 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-;

InChI Key

FIXQLYVNGQBUAP-UXTSPRGOSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Elzasonan citrate;  CP-448,187-10; UNII-67JE11VN82;  Elzasonan citrate [USAN].

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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